2-Keto-3-deoxy-d-gluconic acid

描述

2-Keto-3-deoxy-d-gluconic acid, also known as KDG, is a metabolite in the pentose phosphate pathway, which generates NADPH and pentoses . It is an intermediate in the metabolism of glucose and gluconic acid in some pseudomonas strains, of uronic acids in E. coli, and also an important metabolite in the degradation of polygalacturonates in Erwinia chrysanthemi .

Synthesis Analysis

KDG can be synthesized from D-Gluconate using the Gluconate Dehydratase enzyme from Thermoproteus tenax . After 15–20 hr of incubation, more than 90% of the D-gluconate was converted to 2-keto-3-deoxy acid .Molecular Structure Analysis

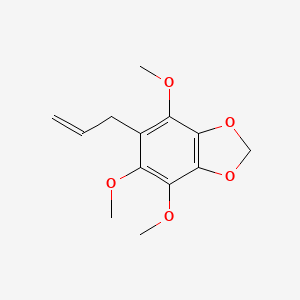

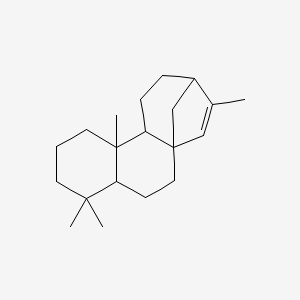

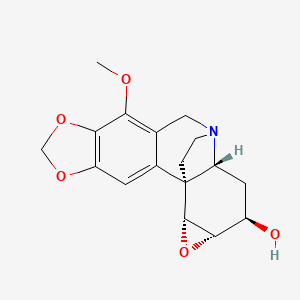

The empirical formula of KDG is C6H10O6 . Its molecular weight is 178.14 (free acid basis) .Chemical Reactions Analysis

In the reaction, D-gluconate is completely converted to solely stereochemically pure KDG, taking benefits from the enol-keto-tautomerism of the primary reaction product .Physical And Chemical Properties Analysis

KDG is a powder or crystal form substance . It has an optical activity of [α]/D -38±7°, c = 0.1 in H2O . It is stored at a temperature of −20°C .科学研究应用

Bacterial Metabolism : KDG is formed as a common intermediate in the bacterial metabolism of D-glucuronic acid and D-galacturonic acid, as described in studies involving Escherichia coli (Cynkin & Ashwell, 1960).

Biocatalytic Synthesis : A biocatalytic synthesis process for KDG has been developed, offering a resource-efficient one-step preparation from D-gluconate. This method is advantageous for producing stereochemically pure KDG without side-product formation and has a high yield, highlighting its significance in central metabolism and bacterial cell components (Matsubara et al., 2014).

Industrial Production : KDG is used in the manufacture of sodium erythorbate, a food antioxidant. Research has been conducted on the biosynthesis pathway, strain breeding for KDG production, fermentation conditions, and technology related to its fermentation production (Liu, 2008).

Enzymatic Studies : The enzymatic processes related to KDG have been explored in depth. These studies include the enzymatic dehydration of D-gluconate to KDG and the purification and properties of related enzymes (Kersters & De Ley, 1975).

High-Producing Strains : Certain strains, such as Arthrobacter globiformis, have been identified for their high KDG producing capacity, suitable for various production methods and as objects for metabolism research (Sun et al., 2018).

Enhanced Production Techniques : Techniques such as overexpression of specific genes have been used to enhance the production of KDG in microorganisms like Gluconobacter oxydans, indicating potential for more efficient industrial production processes (Li et al., 2016).

未来方向

The simple one-step procedure for the production of KDG, which is suitable at least for the lab-scale/gram-scale, replaces lengthy multi-step reactions and is easily scalable . This approach also illustrates the great application potential of Archaea with their unusual metabolic pathways and enzymes for the synthesis of added value products .

属性

IUPAC Name |

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMZTWLKIDIOP-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344318 | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Keto-3-deoxy-d-gluconic acid | |

CAS RN |

56742-44-0, 17510-99-5 | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-3-deoxygalactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Keto-3-deoxy-D-gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-fluoroethyl)-4H-pyrimidin-2-one](/img/structure/B1204095.png)

![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)